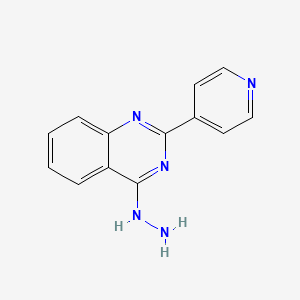

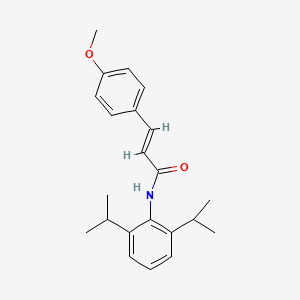

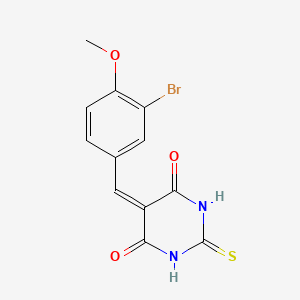

N'-(4-bromobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to N'-(4-bromobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, often involves multicomponent reactions (MCRs) that are favored for their efficiency and the ability to form complex molecules in a single step. MCRs are a cornerstone in the synthesis of bioactive pyrazole derivatives due to their pot, atom, and step economy (Diana Becerra, R. Abonía, J. Castillo, 2022).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms within the ring, contributing to their ability to interact with various biological targets. The structural analysis and modifications on the pyrazole core can significantly impact their binding affinity and selectivity towards specific receptors or enzymes, highlighting the importance of molecular structure in the development of therapeutically relevant compounds (Issam Ameziane El Hassani et al., 2023).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and transformations that enable the synthesis of complex molecules with diverse functionalities. These reactions are fundamental in tailoring the chemical properties of the pyrazole core for specific applications, ranging from medicinal chemistry to material science (Z. Kibou et al., 2023).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their application in different fields. These properties can be modulated through structural modifications, affecting their processability, formulation, and biological activity. Understanding the relationship between structure and physical properties is essential for the development of pyrazole-based compounds with optimized performance (Dorota Chlebosz et al., 2023).

科学的研究の応用

Antioxidant Activity Analysis

Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, play a crucial role in assessing the potential of compounds like N'-(4-bromobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide in various applications, including food engineering, medicine, and pharmacy. These methods are based on spectrophotometry, which monitors the characteristic colors or the discoloration of solutions being analyzed (Munteanu & Apetrei, 2021).

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, including quinoxalines and pyrazolines, are pivotal in drug development due to their wide range of medicinal properties. For instance, pyrazoline derivatives have been identified for their antimicrobial, anti-inflammatory, and anticancer activities. This underscores the importance of N'-(4-bromobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide and similar compounds in pharmaceutical research (Shaaban, Mayhoub, & Farag, 2012).

Environmental Impact of Brominated Compounds

Research on novel brominated flame retardants and their occurrence in indoor air, dust, and consumer goods highlights the environmental aspect of brominated compounds. This research is crucial for understanding the ecological footprint and potential health impacts of compounds with brominated structural elements (Zuiderveen, Slootweg, & de Boer, 2020).

Synthesis and Applications of Pyrazole Derivatives

The synthesis of pyrazole derivatives via multicomponent reactions (MCRs) is significant for developing biologically active molecules. These compounds, including those related to N'-(4-bromobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, exhibit a broad spectrum of activities, such as antibacterial, anticancer, and antioxidant activities. This highlights the compound's potential in contributing to new therapeutic agents (Becerra, Abonía, & Castillo, 2022).

特性

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN4O/c22-18-9-5-14(6-10-18)13-23-26-21(27)20-12-19(24-25-20)17-8-7-15-3-1-2-4-16(15)11-17/h1-13H,(H,24,25)(H,26,27)/b23-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHMAEMHSAWVKV-YDZHTSKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5597471.png)

![1-{[2-(3-chlorophenyl)-7-fluoro-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5597480.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5597522.png)

![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)

![4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5597528.png)

![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597541.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597557.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5597565.png)